1-chloro-3-[4-(ethoxymethyl)phenyl]benzene
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Overview
Description
1,1’-Biphenyl, 3-chloro-4’-(ethoxymethyl)- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a chlorine atom at the 3-position and an ethoxymethyl group at the 4’-position. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 3-chloro-4’-(ethoxymethyl)- typically involves the chlorination of biphenyl followed by the introduction of the ethoxymethyl group. One common method is the Friedel-Crafts alkylation reaction, where biphenyl is reacted with ethoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity 1,1’-Biphenyl, 3-chloro-4’-(ethoxymethyl)- .
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 3-chloro-4’-(ethoxymethyl)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The chlorine atom and ethoxymethyl group influence the reactivity of the biphenyl core, making it susceptible to further substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form biphenyl derivatives.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted biphenyl derivatives depending on the nature of the electrophile or nucleophile used.
Oxidation Products: Quinones and other oxidized biphenyl derivatives.
Reduction Products: Reduced biphenyl derivatives.
Scientific Research Applications
1,1’-Biphenyl, 3-chloro-4’-(ethoxymethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 3-chloro-4’-(ethoxymethyl)- involves its interaction with various molecular targets. The chlorine atom and ethoxymethyl group influence the compound’s reactivity and binding affinity to different enzymes and receptors. The pathways involved include electrophilic aromatic substitution and nucleophilic attack, leading to the formation of various intermediates and products .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 4-chloro-: Similar structure but lacks the ethoxymethyl group.
1,1’-Biphenyl, 4-(ethoxymethyl)-: Similar structure but lacks the chlorine atom.
Uniqueness
1,1’-Biphenyl, 3-chloro-4’-(ethoxymethyl)- is unique due to the presence of both the chlorine atom and the ethoxymethyl group, which confer distinct chemical and physical properties. This combination of substituents influences the compound’s reactivity, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
109523-99-1 |
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Molecular Formula |
C15H15ClO |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
1-chloro-3-[4-(ethoxymethyl)phenyl]benzene |
InChI |
InChI=1S/C15H15ClO/c1-2-17-11-12-6-8-13(9-7-12)14-4-3-5-15(16)10-14/h3-10H,2,11H2,1H3 |
InChI Key |
UUPPWGJCLZBUPO-UHFFFAOYSA-N |
SMILES |
CCOCC1=CC=C(C=C1)C2=CC(=CC=C2)Cl |
Canonical SMILES |
CCOCC1=CC=C(C=C1)C2=CC(=CC=C2)Cl |
Key on ui other cas no. |
109523-99-1 |
Synonyms |
1-chloro-3-[4-(ethoxymethyl)phenyl]benzene |
Origin of Product |
United States |
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